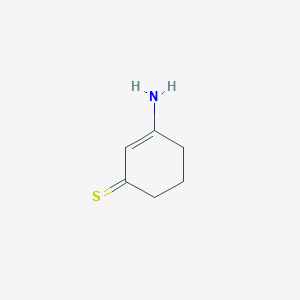![molecular formula C20H20O4S2 B14315484 1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene CAS No. 109432-99-7](/img/structure/B14315484.png)
1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with dimethylidene groups and disulfonyl-linked benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a cyclohexane derivative is reacted with sulfonyl chloride and benzene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the benzene rings may participate in π-π interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-4-methylenecyclohexane: Similar in structure but lacks the disulfonyl and benzene components.
3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-: Shares the cyclohexane ring but differs in functional groups and overall structure.
Uniqueness
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene is unique due to its combination of cyclohexane, dimethylidene, disulfonyl, and benzene components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109432-99-7 |
|---|---|
Molekularformel |
C20H20O4S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-3,4-dimethylidenecyclohexyl]sulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-16-13-14-20(15-17(16)2,25(21,22)18-9-5-3-6-10-18)26(23,24)19-11-7-4-8-12-19/h3-12H,1-2,13-15H2 |
InChI-Schlüssel |
HORCGVLZODLVLS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC(CC1=C)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





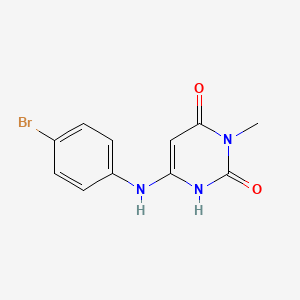
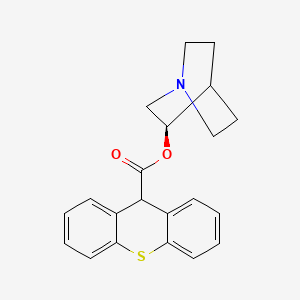
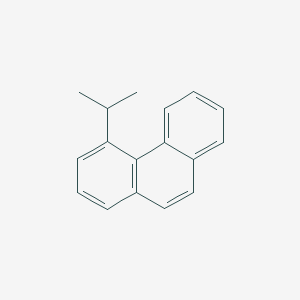
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)

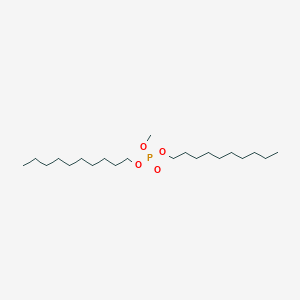
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

